3-Benzylpiperidine is a chiral molecule with two enantiomers, (R)-3-Benzylpiperidine and (S)-3-Benzylpiperidine. It serves as a crucial building block in organic synthesis, particularly in medicinal chemistry. Its significance stems from its presence as a core structural motif in various biologically active compounds. For instance, it is a key component in antagonists targeting the CC chemokine receptor-3 (CCR3) [, , , , ], which plays a vital role in inflammatory and allergic responses. Furthermore, derivatives of 3-Benzylpiperidine, such as (S)-3-Carbethoxy-3-benzylpiperidine, are incorporated into growth hormone secretagogues like L-163,540 [, ].
3-Benzylpiperidine can be derived from various synthetic routes involving piperidine derivatives and benzyl halides. It is classified as an organic compound, specifically an amine and a heterocyclic compound. Its structure can be denoted by the molecular formula and a molecular weight of approximately 175.25 g/mol.
Several methods exist for synthesizing 3-benzylpiperidine, with variations depending on the desired stereochemistry and yield:
These methods highlight the versatility in synthesizing 3-benzylpiperidine, accommodating various laboratory settings and desired outcomes.
The molecular structure of 3-benzylpiperidine consists of a piperidine ring with a benzyl substituent at the 3-position. The structural representation can be illustrated as follows:
The compound's structure allows for various interactions with biological targets, making it a subject of interest in pharmacological studies.
3-Benzylpiperidine can participate in various chemical reactions, including:
These reactions are crucial for developing new compounds that may have enhanced pharmacological properties.
The mechanism of action for compounds derived from 3-benzylpiperidine often involves modulation of neurotransmitter systems, particularly:
The specific interactions depend on the structural modifications made to the base compound.
These properties are significant when considering the compound's application in pharmaceutical formulations.
3-Benzylpiperidine has several notable applications in scientific research:
The molecular architecture of 3-benzylpiperidine (C₁₂H₁₇N, molecular weight 175.27 g/mol) features a piperidine ring adopting the stable chair conformation characteristic of six-membered saturated heterocycles. The equatorial orientation of the benzyl group at position 3 minimizes steric strain while optimizing potential interactions with biological targets. This configuration creates a chiral center at the 3-position, with the (R)- and (S)-enantiomers exhibiting distinct pharmacological profiles in asymmetric synthesis. The molecule exhibits moderate lipophilicity (logP ≈ 2.5) and basicity (predicted pKa ~10.45), properties that significantly influence its behavior in physiological environments and capacity to cross biological membranes [7] [9].
Table 1: Fundamental Physicochemical Properties of 3-Benzylpiperidine
Property | Value | Measurement Conditions |
---|---|---|
CAS Registry Number | 13603-25-3 | - |
Molecular Formula | C₁₂H₁₇N | - |
Molecular Weight | 175.27 g/mol | - |
Appearance | Colorless liquid | Room temperature |
Density | 0.969 ± 0.06 g/cm³ | Predicted |
Boiling Point | 551-552 K (278-279°C) | At atmospheric pressure |
Reduced Pressure BP | 426 K (153°C) | At 0.027 bar |
Storage Conditions | 0-8°C | Recommended |
pKa (predicted) | 10.45 ± 0.10 | - |
Phase transition studies reveal a boiling point range of 551-552 K (278-279°C) at standard atmospheric pressure, with significant reduction to 426 K (153°C) under vacuum conditions (0.027 bar), demonstrating practical utility in purification processes. The compound typically presents as a colorless to pale yellow liquid with amine-like olfactory characteristics and requires storage at 0-8°C to maintain stability. X-ray crystallographic analyses of derivatives show that the benzyl substituent adopts a pseudo-axial or pseudo-equatorial position depending on the nature of N-substitution, with the energy barrier for ring inversion estimated at approximately 6-10 kcal/mol based on analogous piperidine systems [3] [9].
Chemically, 3-benzylpiperidine displays reactivity characteristic of secondary amines, participating in alkylation, acylation, reductive amination, and Mannich reactions. The electron-rich benzylic position undergoes facile functionalization through hydrogenation, halogenation, or oxidation pathways. Spectroscopic characterization includes distinctive signals in ¹H NMR (δ 2.79, 2.19, 1.51 ppm in CDCl₃) and ¹³C NMR (δ 47.0, 27.2, 25.2 ppm), providing analytical fingerprints for identification. The molecule's amphiphilic nature enables solubility in both polar protic (ethanol, methanol) and aprotic organic solvents (dichloromethane, ethyl acetate), while exhibiting limited miscibility with water [2] [7].
The synthetic exploration of 3-benzylpiperidine derivatives originated in the mid-20th century alongside growing interest in piperidine alkaloids and their pharmacological potential. Early synthetic routes predominantly employed pyridine hydrogenation strategies, where 3-benzylpyridine underwent catalytic reduction under high-pressure hydrogenation conditions (100-300 psi) using heterogeneous catalysts like platinum(IV) oxide or ruthenium dioxide. These processes often required acidic media to overcome the inherent aromatic stability of pyridines, yielding the saturated piperidine system with moderate to excellent diastereoselectivity depending on catalyst choice [4].
Table 2: Evolution of Synthetic Approaches to 3-Benzylpiperidine Derivatives
Time Period | Synthetic Methodology | Key Advancements | Limitations |
---|---|---|---|
1950s-1970s | Classical hydrogenation | PtO₂/RuO₂ catalysts under acidic conditions | Low stereoselectivity; harsh conditions |
1980s-1990s | Metal-catalyzed asymmetric synthesis | Chiral Rh(I)/Ir(I) complexes | Limited substrate scope |
2000-2010 | Organocatalytic reductive amination | Stereoselective construction with NaBH₃CN | Functional group incompatibility |
2010-Present | Multifunctional catalytic systems | Cobalt nanoparticles; nickel silicide catalysts | Scalability challenges |
The 1980s witnessed significant refinement in stereochemical control through transition-metal catalysis. Seminal work by Evans and others demonstrated that iridium(I) complexes with chiral phosphine ligands could achieve enantiomeric excesses exceeding 90% for specific 3-substituted piperidine derivatives. This period also saw the development of reductive amination protocols between piperidin-3-one and benzylamine derivatives using sodium cyanoborohydride, offering complementary routes to the hydrogenation approach [4] [9].
Contemporary methodologies have dramatically expanded the synthetic toolbox. Notable advances include Beller's development of cobalt nanoparticles supported on titanium-melamine matrices, enabling efficient pyridine hydrogenation in aqueous media without acidic additives. These environmentally benign protocols demonstrated exceptional functional group tolerance, allowing preservation of sensitive moieties like esters and halogens. Ruthenium heterogeneous catalysts further addressed diastereoselectivity challenges in multi-substituted pyridine systems, while Glorius's rhodium-catalyzed dearomatization/hydrogenation sequences enabled access to previously inaccessible fluorinated piperidine analogs. The 2020 introduction of air-stable nickel silicide catalysts represented a breakthrough in cost-effective piperidine synthesis, demonstrating remarkable stability through multiple catalytic cycles [4].
The structural evolution of 3-benzylpiperidine derivatives reflects shifting therapeutic priorities. Early derivatives focused on neurological targets, exemplified by the development of benztropine analogs for Parkinson's disease. The 1990s saw expansion into analgesics, with structure-activity relationship studies establishing optimal benzyl substitution patterns for opioid receptor engagement. Contemporary research explores spirocyclic and fused-ring systems incorporating the 3-benzylpiperidine motif to enhance three-dimensional complexity for challenging biological targets, particularly in oncology and neurodegenerative disorders [5] [10].
The 3-benzylpiperidine scaffold has emerged as a privileged structure in rational drug design due to its exceptional versatility in interacting with diverse biological targets. Its significance stems from several key pharmacological attributes: (1) The tertiary nitrogen facilitates protonation at physiological pH, forming critical ionic interactions with aspartate/glutamate residues in binding pockets; (2) The benzyl group engages in cation-π interactions with proximal protonated amines and aromatic stacking with protein phenylalanine/tyrosine residues; (3) The methylene linker provides optimal spatial separation between hydrophobic and pharmacophoric elements; (4) Conformational flexibility enables adaptation to diverse binding site topographies while maintaining defined spatial orientation of substituents [5] [6].
Table 3: Therapeutic Applications of 3-Benzylpiperidine Derivatives
Therapeutic Area | Representative Agents | Primary Biological Targets | Key Structural Features |
---|---|---|---|
Central Nervous System | Donepezil derivatives | Acetylcholinesterase; σ1 receptors | Meta-substituted benzyl; carbonyl linker |
Analgesics | Dual MOR/σ1R ligands (52, 53) | μ-Opioid receptor; σ1 receptor | 2,4-Dimethylphenyl; propionamide |
Anticancer Agents | IKKβ inhibitors | Inhibitor of nuclear factor kappa-B kinase | Piperidine-3-carboxylate substitution |
Antipsychotics | Haloperidol analogs | Dopamine D₂ receptor | 4-Fluorobenzoyl substitution |
Anti-Inflammatory | COX-2/LOX dual inhibitors | Cyclooxygenase-2; 5-lipoxygenase | Di-tert-butylphenol; carboxylic acid |
In central nervous system (CNS) therapeutics, the scaffold demonstrates exceptional blood-brain barrier permeability, making it invaluable for neurological targets. Donepezil, a cornerstone acetylcholinesterase inhibitor for Alzheimer's management, incorporates the meta-substituted 3-benzylpiperidine motif critical for binding at the catalytic anionic site (CAS). Structure-activity relationship studies reveal that electron-donating groups at the benzyl meta-position enhance potency by 5-15-fold compared to unsubstituted derivatives, while ortho-substitution induces steric hindrance that diminishes binding. Recent multitarget-directed ligands combine acetylcholinesterase inhibition with σ1 receptor modulation, where the protonated piperidine nitrogen forms a salt bridge with Glu172, and the benzyl group engages in π-π stacking with Phe144 [4] [10].
Analgesic drug discovery has leveraged 3-benzylpiperidine to address the opioid crisis through multitarget ligands. Compound 52 (KiMOR = 3.2 nM; Kiσ1R = 8.7 nM) and its structural analog 53 (KiMOR = 4.1 nM; Kiσ1R = 6.9 nM) exemplify rational design where 2,4-dimethylphenyl in the A-region and propionamide/butyramide in the B-region confer balanced dual μ-opioid receptor (MOR) agonism and σ1 receptor (σ1R) antagonism. This bifunctional activity translates to potent antinociception in abdominal constriction, carrageenan-induced inflammation, formalin, and CFA-induced chronic pain models while reducing constipation and dependence liabilities associated with classical opioids. The optimal three-atom spacer between the piperidine nitrogen and aryl amide enables simultaneous engagement of both targets without steric conflict [6].
In cancer therapeutics, 3-benzylpiperidine derivatives address kinase inhibition and epigenetic modulation. The (S)-ethyl piperidine-3-carboxylate moiety in ALK/ROS1 inhibitors establishes critical hydrogen bonding with hinge region residues (Leu1196/Met1199 in ALK) while the benzyl group occupies hydrophobic pockets that differ between kinase isoforms, enabling selectivity optimization. Carbonic anhydrase IX/XII inhibitors incorporate benzenesulfonamide connected through piperidinyl-hydrazidoureido linkers, where the basic nitrogen assists in orienting the sulfonamide group toward the zinc-containing active site. Molecular modeling confirms that fluorination of the benzyl group enhances penetration into hypoxic tumor cores while maintaining inhibitory potency against oncology-relevant carbonic anhydrase isoforms [10].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1